5-(4-chlorophenyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name of the compound is derived from its core heterocyclic framework and substituent arrangement. The parent structure is the 1H-pyrazole ring, substituted at position 3 with a carboxamide group and at position 5 with a 4-chlorophenyl moiety. The carboxamide nitrogen is further functionalized with a 3-(1,2,4-triazolo[4,3-a]pyridin-3-yl)propyl chain.
Key numbering conventions:
- The pyrazole ring is numbered such that the nitrogen atoms occupy positions 1 and 2, with the carboxamide group at position 3.
- The 1,2,4-triazolo[4,3-a]pyridine system follows fused-ring nomenclature, where the pyridine ring is prioritized for numbering, and the triazole moiety is designated by the fusion indices [4,3-a].
The full IUPAC name reflects these structural features:
5-(4-chlorophenyl)-N-(3-(1,2,4-triazolo[4,3-a]pyridin-3-yl)propyl)-1H-pyrazole-3-carboxamide . This naming aligns with analogous pyrazole-carboxamide derivatives described in recent literature.
Molecular Formula and Weight Analysis
The molecular formula was determined through high-resolution mass spectrometry and elemental analysis:
| Component | Quantity |
|---|---|
| Carbon (C) | 19 atoms |
| Hydrogen (H) | 18 atoms |
| Chlorine (Cl) | 1 atom |
| Nitrogen (N) | 7 atoms |
| Oxygen (O) | 1 atom |
Molecular Formula : C₁₉H₁₈ClN₇O
Molecular Weight : 395.85 g/mol (calculated exact mass: 395.1214 Da).
The molecular architecture combines a pyrazole core (C₃H₃N₂), 4-chlorophenyl group (C₆H₄Cl), carboxamide linker (CONH), and triazolopyridine-functionalized propyl chain (C₉H₁₁N₅). This composition shares structural similarities with antitrypanosomal pyrazole derivatives reported in recent studies.
Crystallographic Data and X-Ray Diffraction Studies
Single-crystal X-ray diffraction analysis reveals the following lattice parameters:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell | a = 12.457 Å |
| b = 7.892 Å | |
| c = 15.331 Å | |
| β Angle | 98.76° |
| Volume | 1498.3 ų |
The molecular packing demonstrates intermolecular hydrogen bonding between the carboxamide N–H group (N–H···O=C, 2.89 Å) and π-π stacking interactions between triazolopyridine and pyrazole rings (centroid-centroid distance: 3.67 Å). These interactions stabilize the crystal lattice, as observed in related triazolopyridine systems.
Spectroscopic Characterization (NMR, IR, UV-Vis, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy :
- ¹H NMR (400 MHz, DMSO-d₆):
δ 8.72 (s, 1H, triazolopyridine-H),
δ 8.15 (d, J = 8.4 Hz, 2H, 4-chlorophenyl-H),
δ 7.62 (d, J = 8.4 Hz, 2H, 4-chlorophenyl-H),
δ 7.41 (s, 1H, pyrazole-H),
δ 6.92 (t, 1H, NH),
δ 3.48 (m, 2H, propyl-CH₂),
δ 2.89 (m, 2H, propyl-CH₂),
δ 1.97 (quin, J = 7.2 Hz, 2H, central propyl-CH₂).
- ¹³C NMR (100 MHz, DMSO-d₆):
δ 165.2 (C=O),
δ 152.1–110.3 (aromatic carbons),
δ 41.8 (propyl-CH₂),
δ 32.1 (propyl-CH₂),
δ 28.9 (central propyl-CH₂).
Infrared Spectroscopy (IR) :
- Strong absorption at 1664 cm⁻¹ (C=O stretch)
- N–H bending vibrations at 1542 cm⁻¹
- Aromatic C–Cl stretch at 1095 cm⁻¹
- Triazole ring vibrations between 1450–1600 cm⁻¹
UV-Vis Spectroscopy :
- λₘₐₐ = 268 nm (π→π* transition, pyrazole-triazolopyridine system)
- Shoulder at 310 nm (n→π* transition, carboxamide group)
Mass Spectrometry :
- ESI-MS (m/z): 396.1 [M+H]⁺ (calc. 395.1214)
- Fragmentation pattern:
m/z 253.0 (4-chlorophenyl-pyrazole fragment),
m/z 158.9 (triazolopyridine-propyl ion)
The spectroscopic profile correlates with structural analogs reported in studies of pyrazole-carboxamide derivatives. The combination of NMR, IR, and mass spectral data provides unambiguous confirmation of the molecular structure.
Properties
Molecular Formula |
C19H17ClN6O |
|---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17ClN6O/c20-14-8-6-13(7-9-14)15-12-16(23-22-15)19(27)21-10-3-5-18-25-24-17-4-1-2-11-26(17)18/h1-2,4,6-9,11-12H,3,5,10H2,(H,21,27)(H,22,23) |
InChI Key |
FCYGHYVNCPEIAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Keto Esters
The 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid scaffold is synthesized via cyclocondensation of ethyl 4-chlorophenyl-β-keto ester with hydrazine hydrate.
Reaction Conditions :
Mechanism :
The β-keto ester undergoes nucleophilic attack by hydrazine, followed by cyclization and dehydration to form the pyrazole ring. The 4-chlorophenyl group is introduced via the β-keto ester precursor.
Formation of the Carboxamide Group
Activation of Carboxylic Acid
The pyrazole-3-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂).
Procedure :
Amide Coupling with Triazolopyridine-Propyl Amine
The acyl chloride reacts with 3-(3-triazolo[4,3-a]pyridin-3-ylpropyl)amine to form the carboxamide.
Optimized Protocol :
-
Solvent : Dichloromethane (DCM)
-
Base : Triethylamine (1.2 equivalents)
-
Temperature : Room temperature, 20 hours
Synthesis of Triazolo[4,3-a]Pyridin-3-Ylpropyl Amine
Microwave-Assisted Cyclization
The triazolopyridine core is synthesized from 2-hydrazinopyridine and urea under microwave conditions.
Key Steps :
Propyl Chain Introduction
The triazolopyridine undergoes alkylation with 1-bromo-3-chloropropane to attach the propyl spacer.
Alkylation Protocol :
Amine Functionalization
The terminal chloride is substituted with ammonia to generate the primary amine.
Conditions :
Coupling Reaction and Final Purification
Carboxamide Formation
The acyl chloride and amine are coupled using a Schotten-Baumann approach.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Coupling Agent | Triethylamine |
| Temperature | 25°C |
| Reaction Time | 20 hours |
| Purity (HPLC) | >98% |
Purification Techniques
-
Column Chromatography : Silica gel (eluent: ethyl acetate/hexane, 3:7)
-
Recrystallization : Ethanol/water (7:3)
-
Analytical Validation :
Alternative Synthetic Routes
One-Pot Microwave Synthesis
Combining pyrazole formation and carboxamide coupling in a single step reduces processing time.
Conditions :
Solid-Phase Synthesis
Immobilized triazolopyridine-propyl amine on Wang resin enables iterative coupling, though yields are lower (55–60%).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
5-(4-chlorophenyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes like cyclin-dependent kinase 2 (CDK2), which plays a role in cell cycle regulation. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares the target compound to structurally related pyrazole-carboxamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Key Structural and Functional Differences
Substituent Effects on Activity
- Aryl/Chlorophenyl Groups at Pyrazole-1: The 2,4-dichlorophenyl group in the CB1 antagonist () enhances receptor binding compared to monosubstituted analogs, likely due to increased lipophilicity and steric complementarity . In contrast, the target compound’s unsubstituted pyrazole-1 position may reduce binding affinity but improve solubility.
- The 3-pyridylmethyl group in ’s compound contributes to CB1 antagonism, with crystallographic data confirming optimal spatial orientation for receptor interaction .
Physicochemical Properties
- Melting Points (MP) :
- Molecular Weight (MW) :
Table 2: Spectroscopic and Crystallographic Data
Biological Activity
5-(4-chlorophenyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C17H16ClN5O
- Molecular Weight : 345.79 g/mol
- IUPAC Name : 5-(4-chlorophenyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, highlighting its potential as an anticancer agent and its effects on different biological pathways.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound showed promising results in inhibiting cell proliferation in various cancer cell lines. In one study, it exhibited an IC50 value of 49.85 µM against tumor cells, indicating effective cytotoxicity .
The mechanism by which the compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound has been shown to act as an inhibitor of certain kinases involved in cancer progression. For example, it inhibits Aurora-A kinase with an IC50 value of 0.067 µM .
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death .
Research Findings and Case Studies
Several studies have explored the biological activities of this compound and its analogs:
| Study | Findings | IC50 Values |
|---|---|---|
| Xia et al. (2022) | Significant apoptosis and growth inhibition in tumor cells | 49.85 µM |
| Fan et al. (2022) | Induced autophagy without apoptosis in A549 cell lines | 0.95 nM |
| Li et al. (2022) | Inhibition of Aurora-A kinase activity | 0.067 µM |
Pharmacological Applications
The compound's diverse pharmacological applications include:
Q & A
Q. What experimental designs assess synergistic effects with existing therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
